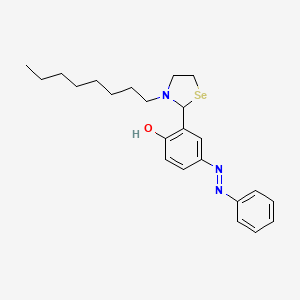
2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a selenazolidine ring, a phenylhydrazine moiety, and a cyclohexadienone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Selenazolidine Ring: This could involve the reaction of an octylamine with a selenoamide under specific conditions to form the selenazolidine ring.
Introduction of the Phenylhydrazine Moiety: This step might involve the reaction of the selenazolidine intermediate with phenylhydrazine under acidic or basic conditions.
Cyclohexadienone Core Formation: The final step could involve the cyclization of the intermediate to form the cyclohexadienone core, possibly through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions could lead to the formation of selenide or hydrazine derivatives.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylhydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents might be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield selenoxide derivatives, while reduction could produce selenide or hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. The presence of the selenazolidine ring and phenylhydrazine moiety might confer interesting pharmacological properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its unique structure
Propriétés
Numéro CAS |
65709-96-8 |
|---|---|
Formule moléculaire |
C23H31N3OSe |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-(3-octyl-1,3-selenazolidin-2-yl)-4-phenyldiazenylphenol |
InChI |
InChI=1S/C23H31N3OSe/c1-2-3-4-5-6-10-15-26-16-17-28-23(26)21-18-20(13-14-22(21)27)25-24-19-11-8-7-9-12-19/h7-9,11-14,18,23,27H,2-6,10,15-17H2,1H3 |
Clé InChI |
WSWRNSMIKFSPLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1CC[Se]C1C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
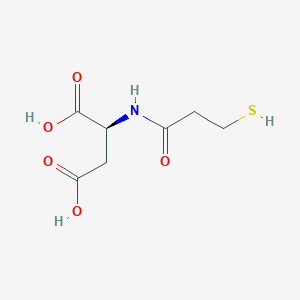

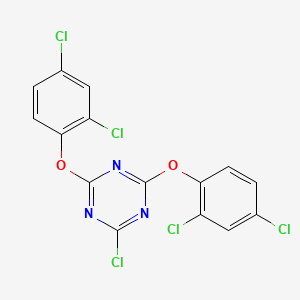
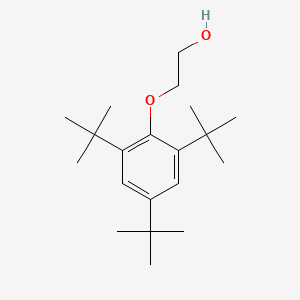

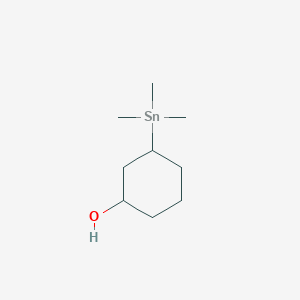
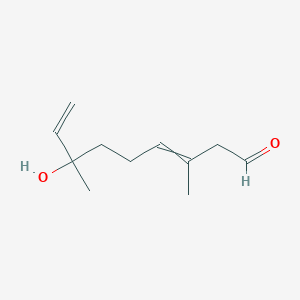

![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
